
2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene is a five-membered aromatic ring with one sulfur atom. The 2-thienyl group is a thienyl group with a substituent at the 2-position . Thiophene has emerged as a remarkable entity in organic electronics due to its high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms .
Molecular Structure Analysis
The molecular structure of thiophene-based compounds often involves a planar structure with high π-electron density . This allows for high resonance energy and more electrophilic reactivity than benzene .Chemical Reactions Analysis
Thiophene-based compounds have been used in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .Physical And Chemical Properties Analysis
Thiophene-based compounds often have high resonance energy, more electrophilic reactivity than benzene, high π-electron density, and a planar structure .Aplicaciones Científicas De Investigación
Anticancer Activity
Researchers have investigated the synthesis and biological activities of derivatives related to 2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone, with some showing promising anticancer properties. For instance, a study on the microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles highlighted their potential as anti-breast cancer agents. These compounds demonstrated significant antitumor activities against MCF-7 tumor cells, suggesting their utility in cancer therapy (Mahmoud et al., 2021).
Antimicrobial and Anticandidal Activities
Synthetic derivatives have also been evaluated for their antimicrobial properties. For example, a study on tetrazole derivatives synthesized from related compounds found potent anticandidal agents with weak cytotoxicities, indicating their potential as safe and effective treatments for fungal infections (Kaplancıklı et al., 2014).
Synthesis and Characterization of Heterocyclic Derivatives
The synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing tosyl moiety from related structures has been carried out. These compounds have exhibited potential anticancer activities, especially against liver and breast cancer, showcasing the versatility of such compounds in drug development (Hessien et al., 2009).
Antioxidant and Antiproliferative Effects
Another study focused on sulfur-containing heterocyclic analogs, suggesting their selective antiproliferative activity against laryngeal cancer cells. The compounds enhanced antioxidant enzyme activity and reduced ROS production, triggering apoptosis and indicating their therapeutic potential in laryngeal carcinoma treatment (Haridevamuthu et al., 2023).
Material Science Applications
In the field of materials science, the synthesis of new diheteroaryl thienothiophene derivatives has been explored for potential applications in conducting films on electrodes, highlighting the broad utility of these compounds beyond pharmacological applications (Mabkhot et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
2-thiophen-2-yl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS3/c17-15(11-12-3-1-8-18-12)16-6-5-14(20-10-7-16)13-4-2-9-19-13/h1-4,8-9,14H,5-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUQSVFHXMVSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2981427.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2981428.png)
![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2981429.png)
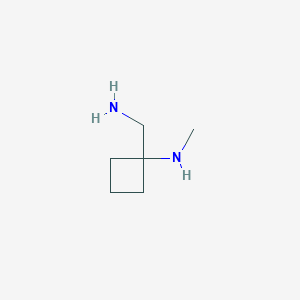
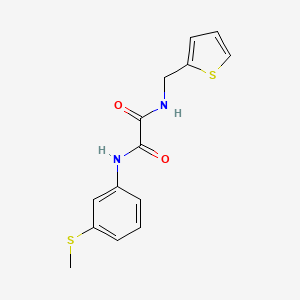
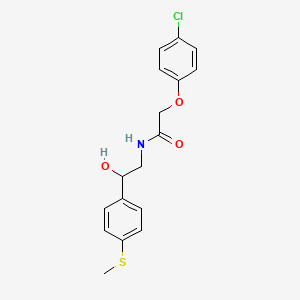
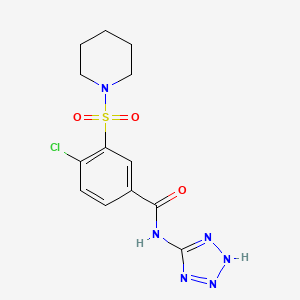

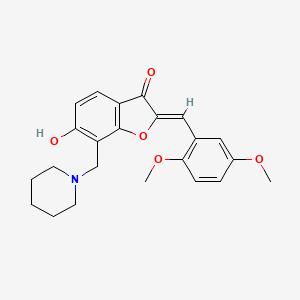
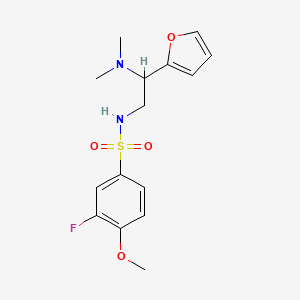
![N-[3-[2-acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2981444.png)
![N1-(4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2981445.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2981446.png)
